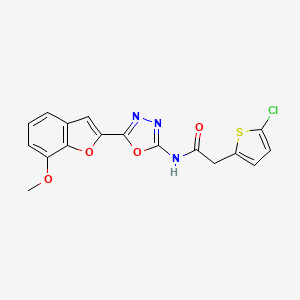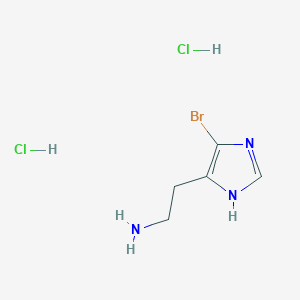
2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including our compound of interest, have demonstrated antibacterial potential. Researchers have explored their efficacy against various bacterial strains, making them promising candidates for drug development .
Antitumor Properties
Studies have investigated the antitumor effects of imidazole-containing compounds. Our compound may exhibit cytotoxic activity against cancer cells, warranting further investigation in preclinical models .
Antioxidant Capacity
Imidazoles possess antioxidant properties due to their ability to scavenge free radicals. Our compound could contribute to oxidative stress management and potentially mitigate cellular damage .
Antiviral Applications
Given the global importance of antiviral agents, imidazole derivatives have been explored for their antiviral activity. Our compound may inhibit viral replication or entry, making it relevant for viral diseases .
Anti-Inflammatory Potential
Imidazoles have been studied as anti-inflammatory agents. Our compound might modulate inflammatory pathways, providing insights into novel therapeutic strategies .
Biochemical and Pharmacological Research
Imidazoles, including our compound, serve as essential building blocks in biochemistry and pharmacology. They participate in the synthesis of natural products (e.g., histidine, purine, and histamine) and DNA-based structures .
Laboratory Research
Imidazole derivatives find applications in laboratory research, such as biochemical and pharmacological experiments. For instance, they can be used to study histamine metabolism .
Other Potential Uses
While not yet fully explored, our compound may have additional applications, such as antidiabetic, anti-allergic, and antipyretic effects. Further investigations are needed to uncover its full therapeutic potential .
properties
IUPAC Name |
2-(4-bromo-1H-imidazol-5-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.2ClH/c6-5-4(1-2-7)8-3-9-5;;/h3H,1-2,7H2,(H,8,9);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELHBMOVGJEUPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)CCN)Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrCl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride | |
CAS RN |
2172251-28-2 |
Source


|
| Record name | [2-(5-bromo-1H-imidazol-4-yl)ethyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382589.png)
![Ethyl 4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2382595.png)
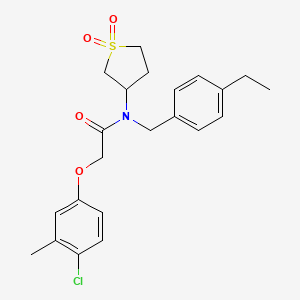
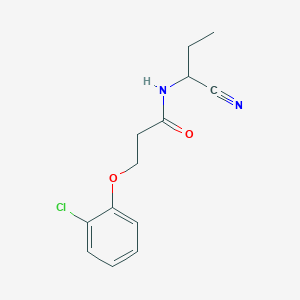

![N,1-bis(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2382600.png)

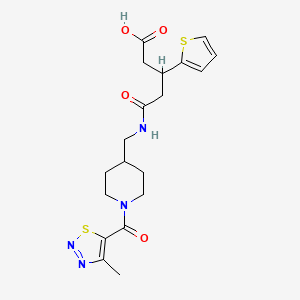
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone](/img/structure/B2382604.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide](/img/structure/B2382608.png)
![3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride](/img/structure/B2382609.png)
